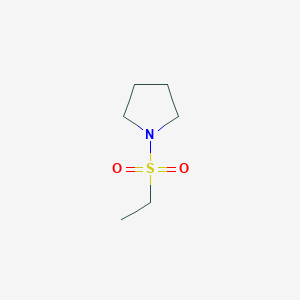

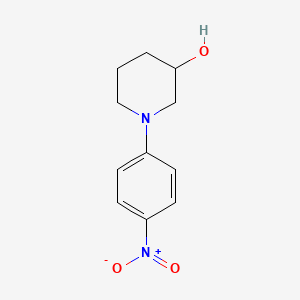

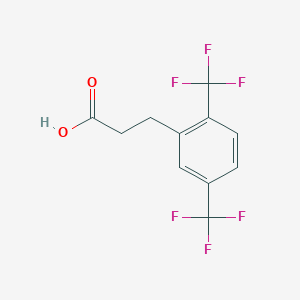

![molecular formula C9H10ClNO3S B1335308 Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate CAS No. 549478-39-9](/img/structure/B1335308.png)

Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate," is a thiophene derivative, which is a class of compounds that have garnered attention due to their wide use in pharmaceuticals, agrochemicals, and dyestuffs. Thiophene derivatives are known for their potential toxic effects in humans, and thus, their study is crucial for safety and regulatory purposes .

Synthesis Analysis

Thiophene derivatives are often synthesized through multicomponent reactions, as seen in the synthesis of related compounds. For example, a multicomponent reaction involving ethyl 3-aminocrotonate and phenyl isothiocyanates was used to synthesize a 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivative . Similarly, the Gewald reaction was employed to synthesize 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which is a method that could potentially be adapted for the synthesis of "Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate" .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction crystallography. For instance, the crystal structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, was elucidated using X-ray diffraction, revealing a thiophene ring substituted with amino and methyl ester groups . These techniques could be applied to determine the molecular structure of "Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate."

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and then react with alcohols to yield thiophene-2,4-diols, which can be further processed to produce ethers of thiotetronic acids . Another study demonstrated the nucleophilic substitution of the cyano group in methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates to synthesize triazine derivatives . These reactions highlight the reactivity of thiophene derivatives and could provide insight into the chemical behavior of "Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate."

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be assessed using various chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) has been used to determine the presence of thiophene derivatives in biological samples, indicating their stability and behavior in vivo . Gas chromatography has also been employed for the separation and determination of thiophene derivatives, providing information on their purity and stability . These methods could be used to analyze the physical and chemical properties of "Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate."

科学的研究の応用

Genotoxic and Carcinogenic Potential

Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate, as part of the thiophene derivatives family, has been evaluated for its genotoxic and carcinogenic potentials. In vitro studies, including the Ames test and Comet assay, indicated that these derivatives did not exhibit mutagenic or DNA-damaging effects at tested doses. Further exploration of their carcinogenic potential using the Syrian Hamster Embryo cell transformation assay highlighted the activity of related compounds (Lepailleur et al., 2014).

Chemical Synthesis and Reactions

This chemical has been involved in various synthesis processes. For example, it has been used in the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. These synthesis processes are critical for developing new chemical compounds with potential applications in various fields (Corral & Lissavetzky, 1984).

Application in Pharmaceutical and Herbicide Production

This compound is a notable intermediate in the production of pharmaceuticals and herbicides. Its production process typically involves the use of acetic acid as a solvent, necessitating effective recovery and reuse strategies for environmental and economic efficiency (Wang Tian-gui, 2006).

Exploration in Anticancer Agents

Research into thiophene derivatives has led to the synthesis of novel compounds with potential anti-cancer properties. Studies have shown that certain derivatives exhibit significant anti-proliferative activity against various tumor cell lines, highlighting their potential as therapeutic agents (Mohareb et al., 2016).

特性

IUPAC Name |

methyl 3-(3-chloropropanoylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-14-9(13)8-6(3-5-15-8)11-7(12)2-4-10/h3,5H,2,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDNZRIBUBUMDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403956 |

Source

|

| Record name | methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate | |

CAS RN |

549478-39-9 |

Source

|

| Record name | methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

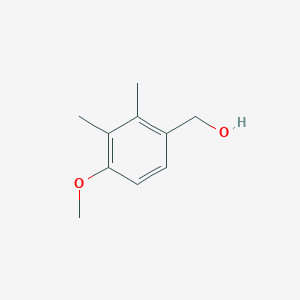

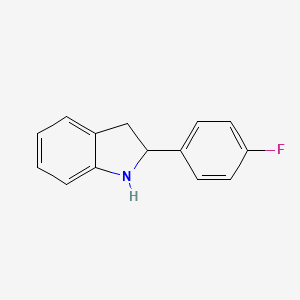

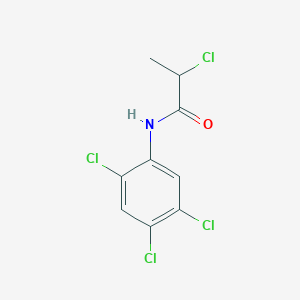

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)

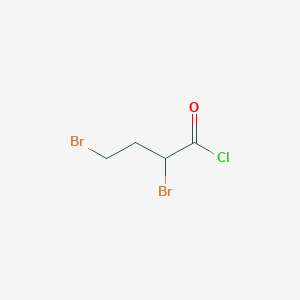

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)